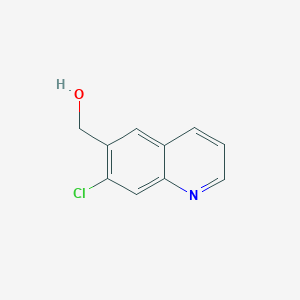

(7-Chloroquinolin-6-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H8ClNO |

|---|---|

Molekulargewicht |

193.63 g/mol |

IUPAC-Name |

(7-chloroquinolin-6-yl)methanol |

InChI |

InChI=1S/C10H8ClNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-5,13H,6H2 |

InChI-Schlüssel |

PVUZZTKXYLTTEL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=CC(=C(C=C2N=C1)Cl)CO |

Herkunft des Produkts |

United States |

Advanced Derivatization and Functionalization Strategies of 7 Chloroquinolin 6 Yl Methanol

Transformations at the Methanol (B129727) Group

The primary alcohol functionality of (7-Chloroquinolin-6-yl)methanol is a versatile handle for a variety of chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions of Primary Alcohols

The primary alcohol of this compound can be selectively oxidized to yield either the corresponding aldehyde, 7-chloroquinoline-6-carbaldehyde (B3033169), or the carboxylic acid, 7-chloroquinoline-6-carboxylic acid. The choice of oxidant and reaction conditions dictates the final product.

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium (B92312) Chlorochromate (PCC) are effective for this transformation, selectively oxidizing primary alcohols to aldehydes with minimal over-oxidation. pleiades.online Another common reagent for this purpose is Dess-Martin periodinane (DMP), which is known for its mild conditions and high yields in converting primary alcohols to aldehydes. durham.ac.uk

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄), and Jones reagent. These powerful oxidants ensure complete conversion of the alcohol functionality.

The table below summarizes common oxidation reactions applicable to the methanol group.

| Reagent | Product | Reaction Type |

| Pyridinium Chlorochromate (PCC) | 7-Chloroquinoline-6-carbaldehyde | Mild Oxidation |

| Dess-Martin Periodinane (DMP) | 7-Chloroquinoline-6-carbaldehyde | Mild Oxidation |

| Potassium Permanganate (KMnO₄) | 7-Chloroquinoline-6-carboxylic acid | Strong Oxidation |

| Jones Reagent (CrO₃/H₂SO₄) | 7-Chloroquinoline-6-carboxylic acid | Strong Oxidation |

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification and etherification to produce a wide range of derivatives.

Esterification: This process involves the reaction of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. Acid catalysts, like sulfuric acid, are often used for reactions with carboxylic acids. When using more reactive acyl chlorides, a base such as pyridine (B92270) is typically added to neutralize the HCl byproduct. This reaction is fundamental for creating prodrugs or modifying the lipophilicity of the parent molecule.

Etherification: The Williamson ether synthesis is a classic and reliable method for forming ethers. libretexts.org This reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to yield the corresponding ether. This transformation is useful for installing a variety of alkyl or aryl groups.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions. libretexts.orgrsc.org Therefore, it must first be converted into a better leaving group. This is a crucial two-step strategy for introducing a wide array of functionalities.

Activation of the Hydroxyl Group: A common method is to convert the alcohol into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). pressbooks.pub This is achieved by reacting this compound with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. pressbooks.pub The resulting sulfonate is an excellent leaving group, being the conjugate base of a strong acid. libretexts.org

Nucleophilic Displacement: The activated substrate can then undergo Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of azides (using NaN₃), nitriles (using NaCN), thiols (using NaSH), and various other functional groups, significantly expanding the chemical diversity of the derivatives. Recent solvent-free, mechanochemical methods have also been developed for the nucleophilic substitution of alcohols, offering a more sustainable approach. researchgate.netnih.gov

Functionalization of the Quinoline (B57606) Ring System

The quinoline core presents multiple sites for functionalization, although the electronic nature of the heterocyclic ring and the influence of existing substituents must be considered.

Site-Selective C-H Bond Functionalization

Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of heterocyclic compounds like quinoline, avoiding the need for pre-functionalized substrates. mdpi.com The inherent directing ability of the quinoline nitrogen atom, or the use of other directing groups, can guide the reaction to specific positions.

C8-Functionalization: The C8-H bond is often a target for functionalization due to its peri-position relative to the nitrogen atom, which can facilitate chelation-assisted reactions. Catalytic systems involving metals like palladium (Pd), rhodium (Rh), and iridium (Ir) can be employed. mdpi.com

C2-Functionalization: The C2 position can also be selectively functionalized. For instance, palladium-based catalytic systems are known to promote C2-arylation via a double C-H activation process. mdpi.com

Remote C-H Functionalization: Research has demonstrated the possibility of functionalizing C-H bonds at positions that are not easily accessible through traditional methods. For example, a metal-free protocol for the regioselective halogenation of 8-substituted quinolines at the C5 position has been established, showcasing the potential for remote C-H activation. rsc.org

The table below outlines potential regioselectivity in C-H functionalization.

| Metal Catalyst | Typical Position(s) of Functionalization | Reaction Type |

| Palladium (Pd) | C2, C8 | Arylation, Alkenylation |

| Rhodium (Rh) | C8 | Alkenylation, Annulation |

| Iridium (Ir) | C8 | Borylation |

| Metal-Free (e.g., with trihaloisocyanuric acid) | C5 (on 8-substituted quinolines) | Halogenation |

Halogenation and Other Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution (SₑAr) on the quinoline ring is generally challenging because the nitrogen atom deactivates the ring system towards electrophilic attack. nih.gov Protonation of the nitrogen under acidic reaction conditions further increases this deactivation.

Nucleophilic Aromatic Substitution on Halogenated Quinoline Positions

Nucleophilic aromatic substitution (SNA_r_) is a fundamental class of reactions for functionalizing aryl halides. In the context of the quinoline ring, which is inherently electron-deficient, this reaction is particularly effective. The substitution of the chlorine atom at the C7 position of this compound occurs via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

The efficiency of this reaction is enhanced by the electron-withdrawing nature of the quinoline's nitrogen atom, which stabilizes the negative charge in the intermediate. While substitution at the C2 and C4 positions of the quinoline ring is generally more facile, the C7 position can be targeted, often by using stronger nucleophiles or more forcing reaction conditions. A variety of nucleophiles can be employed, including:

Amines: Primary and secondary amines, both aliphatic and aromatic, can displace the C7-chloro group to form 7-aminoquinoline (B1265446) derivatives. These reactions are often carried out in polar aprotic solvents like DMF or NMP at elevated temperatures. researchgate.netconicet.gov.ar

Alkoxides and Thiolates: Oxygen and sulfur nucleophiles, such as sodium methoxide (B1231860) or sodium thiophenoxide, can be used to generate the corresponding ethers and thioethers, further diversifying the molecular scaffold.

Heterocyclic Amines: N-heterocycles like imidazole (B134444) and pyrazole (B372694) can also act as effective nucleophiles, leading to the formation of C-N bonds and linking the quinoline core to other important heterocyclic systems. researchgate.net Studies on related di- and trichloroquinazolines demonstrate that while the C4 position is the most reactive site for SNA_r_, substitution at other positions, including those analogous to C7, is achievable. nih.gov

Cross-Coupling Reactions for Introducing Structural Diversity

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions provide a predictable and highly functional-group-tolerant means of elaborating the this compound core.

Suzuki-Miyaura Coupling: This reaction pairs the C7-Cl bond with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. wikipedia.orglibretexts.orgharvard.edu It is exceptionally useful for synthesizing biaryl compounds or attaching vinyl groups. Research on 4,7-dichloroquinoline (B193633) has shown that while the C4-Cl is more reactive, selective coupling at the C7 position can be achieved, allowing for the stepwise introduction of different aryl or heteroaryl groups. researchgate.net Similarly, studies on 2,4,7-trichloroquinazoline (B1295576) confirmed that the C7 position is amenable to Suzuki coupling, providing access to tri-functionalized heterocycles. nih.gov

Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira reaction is employed, coupling the C7-Cl with a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction, co-catalyzed by copper(I), is fundamental for creating arylalkynes, which are valuable intermediates for further transformations, including the synthesis of heterocycles or application in click chemistry. libretexts.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction provides a general method for forming C-N bonds by coupling the C7-Cl with a wide range of primary or secondary amines, including anilines and heterocyclic amines. wikipedia.orgorganic-chemistry.org It often proceeds under milder conditions than classical SNA_r_ and exhibits broad substrate scope. rsc.org Selective Buchwald-Hartwig amination has been demonstrated on dihaloquinolines, such as 6-bromo-2-chloroquinoline, highlighting the ability to precisely control which halogen is substituted by carefully choosing ligands and reaction conditions. nih.gov This allows for the synthesis of various 7-aminoquinoline derivatives.

Table 1: Examples of Cross-Coupling Reactions on Chloroquinoline Scaffolds

| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / PPh₃ | 7-Arylquinoline | nih.gov |

| Suzuki-Miyaura | Vinylboronic Acid | Pd(PPh₃)₄ | 7-Vinylquinoline | researchgate.net |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 7-Alkynylquinoline | libretexts.org |

| Buchwald-Hartwig | Cyclic Amine | Pd₂(dba)₃ / BINAP | 7-(Hetaryl)aminoquinoline | nih.gov |

| Buchwald-Hartwig | Ammonia Equivalent | Pd(OAc)₂ / XPhos | 7-Aminoquinoline | nih.gov |

Formation of Hybrid Compounds and Complex Architectures from this compound as a Building Block

The functional handles on this compound allow it to serve as a versatile building block for constructing more elaborate molecular architectures and hybrid compounds, where the quinoline core is joined with other pharmacologically relevant systems.

Conjugation with Other Heterocyclic and Aromatic Systems

The cross-coupling and nucleophilic substitution reactions discussed previously are primary methods for conjugating the this compound scaffold with other ring systems. For example, Suzuki-Miyaura coupling can be used to link the C7 position to rings such as phenyl, pyridine, or thiophene (B33073) by using the corresponding boronic acids. researchgate.netnih.gov The Buchwald-Hartwig amination allows for the direct connection to nitrogen-containing heterocycles like pyrazole, imidazole, or piperidine. nih.gov A notable example involves the synthesis of hybrid molecules where a 7-chloro-4-aminoquinoline nucleus was linked to a substituted 2-pyrazoline, demonstrating the power of combining different pharmacophores into a single molecule. nih.gov These strategies enable the systematic exploration of chemical space around the quinoline core, which is crucial for structure-activity relationship (SAR) studies.

Synthesis of Imines (Schiff Bases) and Hydrazone Derivatives

The C6-methanol group provides a synthetic handle for derivatization through oxidation and condensation. The primary alcohol can be oxidized to the corresponding aldehyde, 7-chloroquinoline-6-carbaldehyde, using standard reagents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

Once formed, this aldehyde is a key intermediate for synthesizing imines (Schiff bases) and hydrazones.

Imines (Schiff Bases): Condensation of 7-chloroquinoline-6-carbaldehyde with various primary amines (R-NH₂) under dehydrating conditions, often with acid catalysis, yields the corresponding imines. mdpi.comredalyc.org This reaction introduces a C=N double bond, connecting the quinoline scaffold to another aryl or alkyl group. researchgate.netresearchgate.net

Hydrazones: Reaction of the aldehyde with hydrazine (B178648) or substituted hydrazines (R-NHNH₂) produces hydrazone derivatives. nih.govresearchgate.net Hydrazones are known for their coordinative properties and are common structural motifs in bioactive compounds. organic-chemistry.orgnih.gov The resulting -C=N-NH- linkage provides a flexible and functionalizable linker for creating complex hybrid molecules.

Table 2: Synthesis of Imines and Hydrazones from Quinoline-6-carbaldehyde

| Reactant | Product Type | Reagents/Conditions | General Reference |

|---|---|---|---|

| Primary Amine (Ar-NH₂) | Imine (Schiff Base) | Ethanol (B145695), Glacial Acetic Acid, Reflux | redalyc.org |

| 2,6-Diisopropylaniline | Imine (Schiff Base) | MgSO₄, Methanol | mdpi.com |

| Hydrazine Hydrate | Hydrazone | Ethanol, Reflux | researchgate.net |

| Substituted Hydrazide | Hydrazone | Ethanol, Glacial Acetic Acid, Reflux | nih.gov |

Application of Click Chemistry for Derivatization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for molecular conjugation. organic-chemistry.org To utilize this strategy, the this compound scaffold must first be functionalized with either a terminal alkyne or an azide (B81097) group. nih.gov

Two primary pathways can be envisioned:

Functionalization at C7: The chloro group at C7 can be replaced with a terminal alkyne using a Sonogashira coupling reaction with a protected acetylene (B1199291) equivalent like trimethylsilylacetylene, followed by deprotection. organic-chemistry.orgwikipedia.org The resulting 7-ethynylquinoline (B1358350) derivative can then be "clicked" with a wide variety of azide-containing molecules.

Functionalization at C6: The methanol group at C6 can be converted into an azide. A common method involves a two-step process: first, the alcohol is converted to a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride. Second, the leaving group is displaced by an azide nucleophile, typically sodium azide (NaN₃), in a polar aprotic solvent like DMF. nih.gov This produces a 6-(azidomethyl)-7-chloroquinoline intermediate.

Once the alkyne or azide handle is installed, the molecule can be readily conjugated with a complementary partner via CuAAC to form a stable 1,2,3-triazole ring, which acts as a robust and metabolically stable linker connecting the quinoline core to another molecular entity. beilstein-journals.org This approach is modular and allows for the rapid generation of large libraries of complex derivatives. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 7 Chloroquinolin 6 Yl Methanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For the structural elucidation of (7-Chloroquinolin-6-yl)methanol derivatives, various NMR techniques are employed to map out the proton and carbon environments within the molecule.

Proton (¹H) NMR Spectroscopy for Structural Confirmation

Proton (¹H) NMR spectroscopy is fundamental for confirming the presence and arrangement of hydrogen atoms in a molecule. In the context of this compound derivatives, the ¹H NMR spectrum reveals characteristic signals for the protons on the quinoline (B57606) ring system and the methanol (B129727) substituent. researchgate.net The chemical shifts (δ) of these protons are influenced by their electronic environment, and the coupling patterns (spin-spin splitting) provide information about adjacent protons. acs.orgyoutube.com

For instance, the aromatic protons of the quinoline ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. researchgate.netmdpi.com The protons of the methanol group (-CH₂OH) would exhibit a characteristic signal, with its chemical shift influenced by the electron-withdrawing nature of the quinoline ring. The multiplicity of the signals, such as doublets, triplets, or multiplets, arises from J-coupling between neighboring protons, which helps in assigning their relative positions. acs.orgsdsu.edu

A representative, though generalized, ¹H NMR data for a this compound derivative is presented below. It is important to note that the exact chemical shifts and coupling constants will vary depending on the specific derivative and the solvent used. illinois.educarlroth.comsigmaaldrich.com

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | ~8.9 | d | ~4.5 |

| H3 | ~7.5 | dd | ~8.5, 4.5 |

| H4 | ~8.1 | d | ~8.5 |

| H5 | ~8.0 | s | - |

| H8 | ~7.9 | s | - |

| -CH₂OH | ~4.8 | s | - |

Note: This table is illustrative. Actual values can differ.

Carbon (¹³C) NMR Spectroscopy and DEPT-135 for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. magritek.com Each unique carbon atom in a this compound derivative will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

To further refine the structural analysis, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are utilized. uvic.calibretexts.orglibretexts.org Specifically, a DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups. magritek.compressbooks.pub In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are not observed in DEPT spectra. libretexts.orgpressbooks.pub This information is crucial for confirming the number of each type of carbon group present in the molecule. magritek.com

The combination of the broadband-decoupled ¹³C NMR spectrum and the DEPT-135 spectrum allows for the complete assignment of the carbon framework of this compound derivatives.

Table 2: Representative ¹³C NMR and DEPT-135 Data for a this compound Derivative

| Carbon Assignment | ¹³C Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| C2 | ~151 | CH (Positive) |

| C3 | ~122 | CH (Positive) |

| C4 | ~136 | C (Absent) |

| C4a | ~148 | C (Absent) |

| C5 | ~128 | CH (Positive) |

| C6 | ~135 | C (Absent) |

| C7 | ~130 | C (Absent) |

| C8 | ~127 | CH (Positive) |

| C8a | ~149 | C (Absent) |

Note: This table is illustrative. Actual values can differ.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms within a molecule. acs.orgsdsu.eduunirioja.es

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.eduyoutube.com Cross-peaks in a COSY spectrum indicate which protons are neighbors, helping to piece together the fragments of the molecule identified by ¹H NMR. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing definitive C-H connectivity. youtube.comcolumbia.edu

By integrating the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound derivatives can be achieved.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the exact molecular formula of a compound by distinguishing between ions with the same nominal mass but different elemental compositions. scispace.com For a this compound derivative, HRMS would be used to confirm its elemental formula (e.g., C₁₀H₈ClNO) by comparing the experimentally measured exact mass with the calculated theoretical mass. rsc.orgrsc.org

Table 3: Example of HRMS Data for this compound

| Ion | Calculated Exact Mass [M+H]⁺ | Found Exact Mass [M+H]⁺ |

|---|

Note: This table is illustrative. Actual values can differ.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Verification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govnih.gov In the analysis of this compound derivatives, LC-MS is used to assess the purity of the synthesized compound and to confirm its molecular weight. tsu.edumdpi.comresearchgate.net

The liquid chromatography component separates the target compound from any impurities or byproducts. nih.gov The mass spectrometer then detects the eluting compounds, providing a mass spectrum for each peak in the chromatogram. This allows for the verification of the molecular weight of the main product and the identification of any impurities based on their mass-to-charge ratios. nih.govtsu.edu

Table 4: Representative LC-MS Data for a this compound Derivative

| Retention Time (min) | Detected m/z [M+H]⁺ | Tentative Identification |

|---|---|---|

| 5.2 | 194.0 | This compound |

| 3.8 | - | Impurity 1 |

Note: This table is illustrative. Actual values can differ.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For derivatives of this compound, key spectral regions are analyzed to confirm their structural integrity.

For instance, in a series of N′-((E)-4-((7-chloroquinolin-4-yl) oxy)-3-methoxybenzylidene)-2-((E)-substituted benzylidene) hydrazine-1-carbothiohydrazide Schiff bases, which are derivatives of the quinoline structure, characteristic IR peaks confirm the presence of various functional groups. acs.org These include:

-NH2 and -NH stretching: Typically observed in the range of 3200–3650 cm⁻¹. acs.org

-OH stretching: Appears as a broad band in the 3200–3450 cm⁻¹ region. acs.org

Aromatic C-H stretching: Found between 3000–3150 cm⁻¹. acs.org

C=N stretching (imine): Characterized by a peak in the 1500–1575 cm⁻¹ range. acs.org

In the case of alcohols like methanol, a classic broad absorption for the O-H bond is a key feature in the IR spectrum. youtube.com For more complex molecules built upon the quinoline framework, the presence of specific functional groups can be confirmed by their unique IR signatures. For example, the IR spectrum of 2-[(7-Chloroquinolin-4-yl)sulfanyl]ethyl 2,3-dimethoxybenzoate has been documented, aiding in its structural confirmation. nih.gov

Table 1: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| -NH₂ / -NH | 3200–3650 | acs.org |

| -OH | 3200–3450 (broad) | acs.orgyoutube.com |

| Aromatic C-H | 3000–3150 | acs.org |

| C=N (Imine) | 1500–1575 | acs.org |

Ultraviolet-Visible (UV-Vis) and Fluorescence (FL) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic transitions and photophysical properties of molecules. These techniques provide information about how a molecule absorbs and emits light, which is crucial for applications in materials science and bio-imaging.

The UV-Vis absorption spectra of quinoline derivatives are influenced by the electronic structure of the molecule. For example, a computational study of (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one using density functional theory (DFT) has been performed to compare theoretical and experimental UV-Visible absorption bands. rjptonline.org

In a study of 7-(diethylamino)quinolone chalcones, the optical properties were examined by recording UV-Vis absorption and fluorescence emission spectra in various solvents. The UV-Vis spectra displayed a strong absorption maximum between 434–465 nm, which was attributed to an intramolecular charge transfer (ICT) process. acs.org This phenomenon is common in push-pull molecular arrangements where electron-donating and electron-accepting moieties are present. acs.org

The photophysical properties of 6-hydroxyquinoline (B46185) have been studied in different solvents, revealing dual emission in a mixture of methanol and water, indicating the presence of different emitting species. researchgate.net Similarly, the photophysical properties of phthalocyanine (B1677752) derivatives have been shown to be influenced by their molecular structure, affecting their tendency to aggregate and their efficiency in generating reactive oxygen species. mdpi.com

Table 2: Photophysical Data for Selected Quinolone Derivatives

| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Key Feature | Reference |

|---|---|---|---|---|

| 7-(diethylamino)quinolone chalcones | 434–465 | - | Intramolecular Charge Transfer (ICT) | acs.org |

| 6-hydroxyquinoline in methanol/water | - | ~376 and ~570 | Dual emission | researchgate.net |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a related compound, (2-Chloro-6-methylquinolin-3-yl)methanol, has been determined by single-crystal X-ray diffraction. nih.govresearchgate.net The analysis revealed that the molecule is nearly planar. In the crystal, molecules are linked by O—H⋯O hydrogen bonds, forming chains. nih.govresearchgate.net Weak C—H⋯π interactions and aromatic π–π stacking interactions also contribute to the stability of the crystal structure. nih.govresearchgate.net

Similarly, the crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol, another quinoline derivative, shows an almost planar quinolinol moiety. researchgate.net The crystal packing is stabilized by C—H⋯O and C—H⋯N hydrogen bonds, as well as π–π interactions. researchgate.net

Table 3: Crystallographic Data for (2-Chloro-6-methylquinolin-3-yl)methanol

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₀ClNO | nih.govresearchgate.net |

| Molecular Weight | 207.65 | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2/c | researchgate.net |

| a (Å) | 14.8091 (17) | nih.govresearchgate.net |

| b (Å) | 4.6387 (5) | nih.govresearchgate.net |

| c (Å) | 14.5098 (11) | nih.govresearchgate.net |

| β (°) | 96.594 (9) | nih.govresearchgate.net |

| Volume (ų) | 990.16 (17) | nih.govresearchgate.net |

Chromatographic Methods for Compound Purity Assessment and Separation (e.g., Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating mixtures. Thin-Layer Chromatography (TLC) is often used to monitor the progress of a reaction, while High-Performance Liquid Chromatography (HPLC) is a powerful tool for purification and quantitative analysis.

In the synthesis of quinolone-based hydrazones, TLC was used to monitor the completion of the reaction. acs.org The final crude compounds were then purified by recrystallization. acs.org Column chromatography is another common purification method, as demonstrated in the synthesis of 2-[(7-Chloroquinolin-4-yl)sulfanyl]ethyl 2,3-dimethoxybenzoate, which was purified using a DCM:EtOAc (8:2) solvent system. nih.gov While specific HPLC data for this compound is not detailed in the provided results, it is a standard method for purity assessment of such compounds. synblock.com

Electroanalytical Methods for Detection and Quantification (e.g., Voltammetry, Square Wave Voltammetry, Differential Pulse Voltammetry)

Electroanalytical methods, such as various forms of voltammetry, are used to study the redox properties of molecules and for their sensitive detection and quantification.

The electrochemical oxidation of 6-aminoquinoline (B144246) has been studied using cyclic voltammetry (CV) at a glassy carbon paste electrode. researchgate.net The study found that the oxidation potentials were dependent on the pH of the supporting electrolyte. researchgate.net Similarly, the electrochemical oxidation of 6-hydroxyquinoline has been investigated using CV, revealing a two-electron, irreversible process. researchgate.net For more sensitive quantitative determinations, techniques like Differential Pulse Voltammetry (DPV) and Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV) can be employed. researchgate.net Square wave anodic stripping voltammetry has been used for the determination of another quinoline derivative, 8-hydroxy-7-iodo-5-quinoline sulfonic acid. researchgate.net These studies demonstrate the applicability of electroanalytical techniques for the analysis of quinoline compounds.

Computational Chemistry and Theoretical Studies on 7 Chloroquinolin 6 Yl Methanol and Analogues

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, electronic properties, and reactivity of chemical compounds. While specific DFT studies on (7-Chloroquinolin-6-yl)methanol are not extensively available in the public literature, the application of these methods to analogous quinoline (B57606) structures provides a strong framework for understanding its characteristics.

Optimization of Molecular Conformations and Local Minima

The first step in a typical DFT study involves the optimization of the molecular geometry to find the most stable conformation, corresponding to a local minimum on the potential energy surface. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For a molecule like this compound, this would involve determining the preferred orientation of the hydroxymethyl group relative to the quinoline ring. The planarity of the quinoline system and the rotational barrier of the C-C bond connecting the methanol (B129727) group would be of particular interest. Studies on similar heterocyclic compounds often reveal that even subtle changes in substitution can lead to significant conformational preferences, which in turn can affect the molecule's interaction with biological targets.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability, chemical reactivity, and polarizability.

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. In a DFT analysis of a quinoline-based hydrazone, a small HOMO–LUMO energy gap of 0.112566 eV was suggested to indicate good chemical reactivity. acs.org For this compound, the electron-withdrawing nature of the chlorine atom and the quinoline nitrogen would influence the energy levels of these frontier orbitals.

| Parameter | Description | Significance for this compound (Hypothetical) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. The chloro and quinoline nitrogen would likely lower this energy. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. The aromatic system and chloro group would act as electron-accepting regions. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. |

Calculation of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map visually represents the electrostatic potential on the surface of a molecule, with different colors indicating regions of varying potential.

Typically, red and yellow regions denote negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs of electronegative atoms. researchgate.net Blue and green regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. researchgate.net

For this compound, the MEP would likely show a negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxymethyl group, making these sites potential hydrogen bond acceptors. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its role as a hydrogen bond donor. The regions on the aromatic ring would show a more complex pattern influenced by the electron-withdrawing chlorine atom.

Quantitative Structure-Activity Relationship (QSAR) Studies on Chloroquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asianpubs.org These models are crucial in drug discovery for predicting the activity of new compounds and for optimizing lead structures.

Correlation of Molecular Descriptors (e.g., Dipole Moment, Chemical Hardness, Electrophilicity) with Reactivity and Interaction Potentials

QSAR models are built using various molecular descriptors that quantify different aspects of a molecule's physicochemical properties. These descriptors can be steric, electronic, hydrophobic, or topological in nature. For chloroquinoline derivatives, several studies have explored the correlation of these descriptors with their biological activities, such as antimalarial or anticancer effects. asianpubs.orgnih.gov

Key molecular descriptors often considered in QSAR studies of quinoline derivatives include:

Chemical Hardness (η): Related to the HOMO-LUMO gap, it indicates the resistance of a molecule to a change in its electron distribution.

Electrophilicity (ω): A measure of a molecule's ability to act as an electrophile. An electrophilicity index of 2.08 for a related compound suggested it to be a good electrophile. nih.gov

Molar Refractivity (MR): A steric descriptor that relates to the volume of the molecule and its polarizability.

Log P: A measure of the hydrophobicity of the molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties.

QSAR studies on 7-chloro-4-aminoquinoline derivatives have successfully used descriptors like MR, log P, and DM to develop statistically significant models for predicting antimalarial activity. asianpubs.org

| Descriptor | Type | Relevance in QSAR of Chloroquinolines |

| Dipole Moment (DM) | Electronic | Influences interactions with polar biological targets. |

| Chemical Hardness (η) | Electronic | Relates to the reactivity and stability of the molecule. |

| Electrophilicity (ω) | Electronic | Predicts the potential for covalent bond formation with biological nucleophiles. |

| Molar Refractivity (MR) | Steric | Accounts for the size and shape of substituents, affecting binding to target sites. |

| Log P | Hydrophobic | Crucial for membrane permeability and reaching the site of action. |

Predictive Modeling for Quinoline-Based Systems

Predictive modeling for quinoline-based systems often employs advanced QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov These 3D-QSAR methods generate contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely enhance or diminish biological activity.

For instance, CoMFA and CoMSIA studies on quinoline derivatives have yielded reliable models for predicting anticancer activity, with high correlation coefficients (r²) and predictive abilities (q²). nih.gov One such study on 31 quinoline derivatives resulted in a CoMFA model with a q² of 0.592 and an r² of 0.966, and a CoMSIA model with a q² of 0.533 and an r² of 0.985. nih.gov These models provide valuable guidance for the design of more potent inhibitors of targets like topoisomerase-II. nih.gov

Furthermore, machine learning approaches, including artificial neural networks, are increasingly being used to develop predictive models for the reactivity and biological activity of quinoline derivatives. researchgate.netresearchgate.net These methods can handle complex, non-linear relationships between molecular structure and activity, offering a powerful tool for virtual screening and the design of novel quinoline-based compounds. nih.gov

Investigation of Spectroscopic Properties through Computational Methods

Computational techniques offer a powerful lens for examining the spectroscopic properties of quinoline derivatives, providing data that complements and guides experimental validation.

Time-Dependent Density Functional Theory (TD-DFT) is a robust method for predicting the electronic absorption and emission spectra of molecules. researchgate.netmdpi.com For quinoline derivatives, TD-DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p) and an implicit solvent model like IEFPCM for methanol, can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. researchgate.netmdpi.com

These calculations typically involve identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these frontier orbitals is a key determinant of the molecule's electronic properties and its absorption in the UV-Vis range. mdpi.comrsc.org For many quinoline derivatives, the calculated energy gaps are around 4 eV, confirming absorption in the UV region. mdpi.com The electronic transitions responsible for the λmax are often π → π* transitions within the quinoline ring system.

A study on various natural compounds, including the quinoline-related structure quercetin, demonstrated that TD-DFT calculations can reliably predict UV-Vis absorption profiles, which were subsequently validated experimentally. mdpi.com The main electronic transitions can be categorized as UVA, UVB, or UVC, depending on the calculated absorption wavelengths. mdpi.com While specific TD-DFT data for this compound is not abundant in the provided results, the established methodologies for analogous quinoline structures provide a clear framework for how such an analysis would be conducted. researchgate.netresearchgate.net

Table 1: Representative TD-DFT Data for Substituted Quinolines

| Compound/Derivative | Functional/Basis Set | Solvent Model | Calculated λmax (nm) | Key Electronic Transition |

|---|---|---|---|---|

| Generic Quinoline Derivatives | B3LYP/6-311+G(d,p) | IEFPCM (Methanol) | ~320-400 (UVA) | HOMO → LUMO (π → π*) |

| 2-chloro-3-methylquinoline | B3LYP/6-311++G(d,p) | Water, Ethanol (B145695) | Not Specified | HOMO/LUMO Analysis |

This table is illustrative, based on typical computational studies of quinoline derivatives. mdpi.comresearchgate.netresearchgate.net

Computational methods, particularly DFT, are extensively used to predict the infrared (IR) vibrational frequencies of molecules. arabjchem.org These calculations help in the assignment of experimental IR spectra by correlating calculated frequencies with specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. arabjchem.orgnih.gov For quinoline derivatives, DFT calculations can predict characteristic vibrational modes. arabjchem.org

For instance, in studies of related chloroquinoline compounds, the C-Cl stretching mode is typically predicted in the 550–850 cm⁻¹ region. arabjchem.org The quinoline ring stretching modes are often found around 1560 cm⁻¹, while C=N and C-N stretching vibrations are also identifiable. arabjchem.org Potential energy distribution (PED) analysis is frequently performed to give a detailed assignment of the principal vibrational modes. arabjchem.org

While a specific vibrational analysis for this compound is not detailed in the search results, studies on compounds like 2-chloro-6-methylquinolin-3-yl)methanol and other quinoline derivatives provide a strong basis for the expected vibrational modes. researchgate.netarabjchem.orgnih.gov The analysis of the C-O stretching and O-H bending modes associated with the methanol group would be of particular interest.

Table 2: Predicted Characteristic Vibrational Frequencies for Chloroquinoline Analogues

| Vibrational Mode | Typical Predicted Frequency Range (cm⁻¹) |

|---|---|

| C-Cl Stretch | 550 - 850 |

| Quinoline Ring Stretch (C=C) | ~1560 - 1570 |

| C=N Stretch | ~1500 - 1530 |

| C-N Stretch | ~1280 - 1290 |

| O-H Stretch (Methanol group) | ~3300 - 3500 |

Frequencies are based on general data for quinoline derivatives and may vary for the specific compound. arabjchem.orgmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can provide critical insights into its conformational flexibility and the nature of its interactions with surrounding molecules, such as solvents or biological targets. nih.govnih.gov

In studies of other quinoline derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes, showing that the ligand remains stably bound in the active site over the simulation period (e.g., 100 ns). nih.govmdpi.comacs.org Analysis of the simulation trajectory can reveal persistent hydrogen bonds and other key intermolecular interactions that contribute to binding affinity. nih.gov For instance, simulations of quinoline derivatives targeting enzymes have shown stable hydrogen bonding with key amino acid residues like Glu166 and Gln189. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme, to form a stable complex. benthamdirect.comnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. benthamdirect.comnih.gov

For this compound and its analogues, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.comresearchgate.net For example, docking studies on various quinoline derivatives have shown interactions with key amino acid residues in the active sites of enzymes like DNA gyrase and various kinases. mdpi.comresearchgate.net In one study, a quinoline derivative was shown to form hydrogen bonds with SER118 and hydrophobic interactions with residues like PRO124 and VAL97. researchgate.net

The output of a docking study is typically a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction, with more negative values indicating stronger binding. nih.govnih.gov

Table 3: Illustrative Molecular Docking Results for Quinoline Derivatives

| Target Protein | PDB ID | Quinoline Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| DNA Gyrase | Not Specified | Quinoline Hydrazine (B178648) Derivative | Not Specified | SER118, PRO124, VAL97, ASP94 |

| CB1a | 2IGR | Thiopyrano[2,3-b]quinoline | -6.1 | ILE-8, LYS-7, VAL-14, TRP-12 |

| hMAO-B | 2V5Z | Phenylxanthine Derivative | -10.160 | Not Specified |

This table presents data from various studies on different quinoline derivatives to illustrate the type of information obtained from molecular docking. acs.orgnih.govresearchgate.netnih.gov

Computational Analysis of Linear and Nonlinear Optical Properties

The investigation of linear and nonlinear optical (NLO) properties of organic molecules is a significant area of materials science research, with applications in optoelectronics and photonics. researchgate.netnih.gov Quinoline derivatives are of particular interest due to the electron-withdrawing nature of the quinoline ring and the potential for creating donor-π-acceptor (D-π-A) systems, which can lead to large NLO responses. researchgate.netrsc.org

Computational methods based on DFT are used to calculate key NLO parameters, including:

Polarizability (α): A measure of the linear response of the electron cloud to an external electric field.

First Hyperpolarizability (β): The primary measure of a molecule's second-order NLO response.

Studies on quinoline-based D-π-A chromophores have shown that the strategic placement of electron-donating and electron-accepting groups, connected by a π-conjugated system, can significantly enhance the first hyperpolarizability (β). rsc.org The intramolecular charge transfer (ICT) from the donor to the acceptor moiety is crucial for high NLO activity. rsc.org For this compound, the chloro-substituted quinoline acts as an acceptor, and the properties could be tuned by adding donor groups.

Calculations for various quinoline derivatives have demonstrated that their hyperpolarizability values can be many times greater than that of urea, a standard reference material for NLO studies. nih.gov For example, a study on a phytochemical named Clitorin reported a total first hyperpolarizability (β_total) approximately 7 times higher than that of urea. nih.gov

Table 4: Calculated NLO Properties for Representative Organic Molecules

| Molecule | Calculation Level | Dipole Moment (μ, Debye) | Polarizability (α, x 10⁻²⁴ esu) | First Hyperpolarizability (β, x 10⁻³⁰ esu) |

|---|---|---|---|---|

| Urea (Reference) | DFT/B3LYP | 1.527 | 5.664 | 0.781 |

| Clitorin | DFT/B3LYP | 4.046 | 62.514 | 5.415 |

This table includes data for reference and comparison to illustrate the magnitude of NLO properties in relevant systems. nih.govrsc.org

Research Applications and Potential of 7 Chloroquinolin 6 Yl Methanol As a Chemical Scaffold

Utilization as a Versatile Building Block in Complex Organic Synthesis

The quinoline (B57606) core is a prominent feature in numerous natural products and synthetic compounds with significant biological activity. nih.govnih.govrsc.org The presence of reactive sites on the (7-Chloroquinolin-6-yl)methanol molecule, specifically the chloro and hydroxyl groups, allows for a wide range of chemical modifications. This makes it an invaluable starting material or intermediate in the synthesis of more complex molecules. durham.ac.uk

Classical methods for synthesizing the quinoline ring itself, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, have been known for a long time and are still employed, often with modern modifications to improve yield and efficiency. nih.govrsc.orgtandfonline.comtandfonline.com More recent "green" chemistry approaches focus on reducing the environmental impact by using safer solvents, microwave assistance, or solvent-free conditions. tandfonline.comijpsjournal.comresearchgate.netresearchgate.net

The functionalization of the quinoline scaffold at various positions is a key strategy for creating new derivatives with tailored properties. nih.gov For instance, the chloro group at the 7-position can be a site for nucleophilic substitution reactions, while the methanol (B129727) group at the 6-position can be oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions. This versatility allows chemists to construct a vast array of molecules with potential applications in medicine and materials science. durham.ac.uk

Role in the Construction of Diverse Molecular Architectures and Chemical Libraries for High-Throughput Screening

The modular nature of the quinoline scaffold makes it an ideal candidate for the construction of diverse molecular architectures and chemical libraries. nih.gov High-throughput screening (HTS) is a powerful method for discovering new drug leads and other bioactive compounds by testing large numbers of chemicals against a specific biological target. nih.govplos.org

Libraries of compounds based on a common scaffold, such as this compound, can be created by systematically varying the substituents at different positions on the quinoline ring. This approach, known as diversity-oriented synthesis, allows for the exploration of a wide range of chemical space and increases the chances of finding a compound with the desired activity. mdpi.com The synthesis of such libraries can be facilitated by parallel synthesis techniques, which allow for the rapid production of many different compounds at once. researchgate.net

HTS has been successfully used to identify quinoline-containing compounds with a variety of biological activities, including radioprotective and mitigating effects. nih.gov The data generated from these screens can be used to identify structure-activity relationships (SARs), which can then guide the design of more potent and selective compounds.

Development of Novel Synthetic Methodologies Employing Quinoline Scaffolds

The importance of the quinoline scaffold in medicinal chemistry and materials science has driven the development of new and improved synthetic methods for its construction and functionalization. nih.govrsc.org While classical methods are still in use, there is a strong emphasis on developing more efficient, environmentally friendly, and versatile approaches. tandfonline.comtandfonline.comijpsjournal.com

Modern synthetic strategies often employ transition metal catalysis, which can facilitate reactions that are difficult or impossible to achieve with traditional methods. rsc.org For example, copper-catalyzed reactions have been used for the one-pot synthesis of functionalized quinolines. tandfonline.com Other innovative approaches include microwave-assisted synthesis, which can significantly reduce reaction times, and multicomponent reactions, which allow for the construction of complex molecules in a single step. nih.govresearchgate.netfrontiersin.org The development of these new methodologies not only provides access to novel quinoline derivatives but also contributes to the broader field of organic synthesis.

Exploration in Advanced Materials Science (e.g., Dyes, Polymers, Semiconductors) for Electronic and Photophysical Properties

Quinoline derivatives have shown significant promise in the field of advanced materials science due to their unique electronic and photophysical properties. scielo.brnih.gov These properties can be tuned by modifying the substituents on the quinoline ring, making them attractive for a variety of applications. mdpi.com

The extended π-system of the quinoline ring gives rise to fluorescence, and many quinoline derivatives are highly fluorescent molecules. nih.govscielo.br This property makes them suitable for use as fluorescent dyes, probes, and markers in biological imaging and sensing applications. nih.govnih.gov The absorption and emission wavelengths of these dyes can be controlled by the introduction of electron-donating or electron-withdrawing groups. rsc.org

In addition to their optical properties, quinoline derivatives have also been investigated for their potential use in electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.gov The ability to tailor their electronic properties through chemical synthesis makes them promising candidates for the development of new and improved materials for these applications. The planarity of the quinoline structure can also lead to π-stacking interactions, which are important for charge transport in organic semiconductors. scielo.br

Applications as Probes and Tools in Chemical Biology Research for Studying Enzyme Functions and Cellular Processes

The fluorescent properties of quinoline derivatives, combined with their ability to be functionalized with various chemical groups, make them valuable tools in chemical biology research. nih.govacs.org They can be designed as probes to selectively bind to specific biomolecules, such as enzymes or nucleotides, allowing for the study of their function and localization within cells. nih.govnih.gov

For example, a quinoline-appended cyclodextrin (B1172386) derivative has been developed as a highly selective colorimetric and fluorescent probe for nucleotides, enabling the differentiation of AMP, ADP, and ATP. nih.gov This type of probe can be used to monitor enzyme-catalyzed phosphorylation and dephosphorylation processes in real-time. nih.gov Other quinoline-based probes have been designed to detect specific metal ions or to report on changes in the cellular environment. researchgate.net

The ability to synthesize libraries of quinoline derivatives also allows for their use in high-throughput screening to identify inhibitors or modulators of specific enzymes or cellular pathways. nih.govmdpi.com This approach has been used to identify quinoline-containing compounds with activity against a variety of targets, including those relevant to cancer and infectious diseases. plos.org

Environmental Science Research: Investigation of Degradation Pathways and Ecological Impact of Quinoline Compounds

Quinoline and its derivatives can be released into the environment from various industrial processes and are found in some contaminated sites. health.state.mn.us Therefore, understanding their environmental fate and ecological impact is of significant importance. Research in this area focuses on the degradation pathways of quinoline compounds, both through abiotic processes like photolysis and biotic processes like microbial degradation. researchgate.netelsevierpure.com

Several bacterial strains have been identified that can degrade quinoline, often through hydroxylation as an initial step. nih.govnih.govnih.gov Studies have shown that the degradation of quinoline can be influenced by environmental factors such as temperature and pH. nih.gov The ecotoxicity of quinoline and its degradation products is also a key area of investigation. nih.gov While the parent quinoline compound can exhibit toxicity, its hydroxylated metabolites may have different toxicological profiles. nih.gov Understanding these aspects is crucial for assessing the environmental risks associated with quinoline contamination and for developing effective remediation strategies.

Design and Synthesis of Ligands for Metal Complex Formation

The nitrogen atom in the quinoline ring and other potential donor atoms that can be introduced as substituents make quinoline derivatives excellent ligands for the formation of metal complexes. acs.orgresearchgate.netnih.govmdpi.com The steric and electronic properties of these ligands can be fine-tuned through chemical synthesis, which in turn influences the properties and reactivity of the resulting metal complexes. researchgate.net

Quinoline-based ligands have been used to form complexes with a wide range of transition metals, including platinum, palladium, copper, and iron. acs.orgresearchgate.netmdpi.com These complexes have found applications in various fields, including catalysis, materials science, and medicine. researchgate.netnih.gov For example, quinoline-based metal complexes have been investigated for their catalytic activity in organic reactions and as potential therapeutic agents with anticancer and antimicrobial properties. researchgate.netnih.gov The ability of the quinoline scaffold to form stable and well-defined complexes with metal ions is a key factor in its utility in these areas.

Fundamental Studies on Corrosion Inhibition Mechanisms (via computational analysis)

Computational chemistry has emerged as a powerful tool to complement experimental studies of corrosion inhibition, providing profound insights into the interaction between inhibitor molecules and metal surfaces at an electronic and atomic level. For this compound, computational analysis, primarily through Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can elucidate its inhibitive properties and predict its efficiency. These theoretical approaches help to understand the relationship between the molecular structure of the inhibitor and its performance, guiding the design of new and more effective corrosion inhibitors. rdd.edu.iqijcce.ac.ir

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is extensively used to calculate various quantum chemical parameters that describe the electronic properties and reactivity of an inhibitor molecule. rdd.edu.iq These parameters are crucial for understanding the mechanism of adsorption onto a metal surface, which is the fundamental principle of corrosion inhibition by organic molecules. The calculations are typically performed on the optimized molecular structure of this compound.

The key parameters derived from DFT calculations include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This parameter relates to the electron-donating ability of the molecule. A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, forming a coordinate bond. ijcce.ac.irresearchgate.net

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This parameter is associated with the electron-accepting ability of the molecule. A lower E_LUMO value suggests a greater capacity to accept electrons from the metal surface, which is particularly relevant for back-donation. ijcce.ac.irresearchgate.net

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a measure of the chemical reactivity and stability of the molecule. A small ΔE value generally implies higher reactivity, which can lead to stronger adsorption on the metal surface and thus higher inhibition efficiency. researchgate.net

Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface due to electrostatic interactions. asianpubs.org

Electronegativity (χ) and Global Hardness (η): These parameters provide insight into the distribution of electronic charge and the molecule's resistance to charge transfer. ijcce.ac.irresearchgate.net A good inhibitor is typically characterized by low hardness (high softness) and an appropriate electronegativity that facilitates charge transfer with the metal surface. researchgate.net

Fraction of Electrons Transferred (ΔN): This value indicates the number of electrons transferred from the inhibitor to the metal surface. A positive ΔN suggests that the molecule acts as an electron donor in the interaction. ijcce.ac.ir

While specific DFT data for this compound is not available in published literature, the following table presents hypothetical yet representative values based on studies of similar quinoline derivatives. rdd.edu.iqijcce.ac.irasianpubs.org These values illustrate the typical output of such a computational study.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Symbol | Hypothetical Value | Significance in Corrosion Inhibition |

| Energy of HOMO | E_HOMO | -6.50 eV | High value indicates strong electron-donating ability. |

| Energy of LUMO | E_LUMO | -1.25 eV | Low value indicates good electron-accepting ability. |

| Energy Gap | ΔE | 5.25 eV | A smaller gap suggests higher reactivity and potential for better inhibition. |

| Dipole Moment | μ | 3.80 Debye | Influences electrostatic interaction and adsorption on the metal surface. |

| Electronegativity | χ | 3.875 | Measures the tendency to attract electrons. |

| Global Hardness | η | 2.625 | Low value indicates higher reactivity and polarizability. |

| Fraction of Electrons Transferred | ΔN | 0.45 | Positive value indicates electron donation to the metal surface. |

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density around the molecule, identifying the regions most susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atom in the quinoline ring, the oxygen atom of the methanol group, and the π-electron-rich aromatic system would be expected to be the primary sites for adsorption onto the metal surface. rdd.edu.iq

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

To understand the dynamic behavior of the inhibitor at the metal-solution interface, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed. researchgate.netjmaterenvironsci.com These simulations model the adsorption of this compound molecules on a metal surface, such as Fe(110) for steel, in the presence of solvent (water) and corrosive ions. jmaterenvironsci.comresearchgate.net

MD simulations track the trajectories of atoms and molecules over time, providing a visual representation of how the inhibitor orients itself on the metal surface. This helps to determine whether the molecule adsorbs in a flat-lying or upright orientation, which affects the surface coverage and the effectiveness of the protective film. nih.govnih.gov

A key output from these simulations is the adsorption energy (E_ads), which quantifies the strength of the interaction between the inhibitor and the metal surface. asianpubs.orgjmaterenvironsci.com A more negative (i.e., larger in magnitude) adsorption energy indicates a more spontaneous and stronger adsorption process, suggesting greater stability of the protective inhibitor film and consequently, higher inhibition efficiency. jmaterenvironsci.com

Table 2: Hypothetical Adsorption Energy from MD/MC Simulation

| Inhibitor Molecule | Metal Surface | Simulation Method | Hypothetical Adsorption Energy (E_ads) | Interpretation |

| This compound | Fe(110) | MD/MC | -155 kJ/mol | Strong, spontaneous adsorption indicating stable protective film formation. |

Together, DFT calculations and MD/MC simulations provide a comprehensive theoretical framework for evaluating the potential of this compound as a corrosion inhibitor. They can predict its efficiency, clarify the adsorption mechanism, and identify the key structural features responsible for its protective action, thereby guiding experimental efforts. ijcce.ac.irjmaterenvironsci.com

Future Directions and Emerging Research Areas in 7 Chloroquinolin 6 Yl Methanol Chemistry

Development of More Efficient and Sustainable Synthetic Routes with High Atom Economy

The pursuit of green and sustainable chemistry has cast a spotlight on the efficiency of synthetic methodologies. For (7-Chloroquinolin-6-yl)methanol, future research will heavily focus on developing synthetic routes that are not only high-yielding but also adhere to the principles of atom economy. primescholars.comnumberanalytics.comwjpps.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.comjocpr.com

Traditional multi-step syntheses of quinoline (B57606) derivatives often involve stoichiometric reagents and generate significant amounts of waste, resulting in low atom economy. primescholars.com Future strategies will likely pivot towards catalytic and addition reactions, which are inherently more atom-economical. jocpr.combuecher.de For instance, developing catalytic C-H activation/functionalization methods to introduce the hydroxymethyl group directly onto the 7-chloroquinoline (B30040) core would represent a significant leap in efficiency, minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps.

The principles of atom economy are central to creating more sustainable chemical processes by minimizing waste and maximizing resource utilization. wjpps.com The calculation for atom economy is a straightforward ratio of molecular weights, allowing for the theoretical assessment of a reaction's efficiency before any experimental work is undertaken. buecher.de

Table 1: Comparison of Reaction Types and Atom Economy

| Reaction Type | General Characteristic | Atom Economy |

|---|---|---|

| Addition | Reactants combine to form a single product. | Typically 100% |

| Substitution | Part of one molecule is replaced by another atom/group. | Less than 100% |

| Elimination | A molecule splits into two or more smaller molecules. | Less than 100% |

| Rearrangement | A molecule's structure is rearranged. | 100% |

This interactive table summarizes the inherent atom economy of different reaction types, highlighting the advantages of addition and rearrangement reactions in sustainable synthesis.

Future research will aim to design synthetic pathways to this compound that maximize the use of addition and rearrangement reactions while minimizing less efficient substitution and elimination steps.

Exploration of Novel and Stereoselective Functionalization and Derivatization Pathways

This compound possesses several reactive sites—the quinoline ring, the chloro substituent, and the primary alcohol—making it a rich substrate for further chemical exploration. A significant future direction lies in uncovering novel ways to functionalize and derivatize this molecule, particularly through stereoselective transformations.

The development of methods for the stereoselective functionalization of the methanol (B129727) group, for instance, could lead to chiral derivatives with specific biological activities. This could involve enzymatic catalysis or asymmetric organocatalysis to introduce chirality. Furthermore, novel derivatization of the quinoline core is an active area of research. For example, mixed lithium-magnesium reagents have been successfully used to functionalize the C4 and C8 positions of the 7-chloroquinoline scaffold with various electrophiles, yielding a library of derivatives. durham.ac.ukresearchgate.net Applying these or similar organometallic strategies to this compound could unlock new chemical space.

Researchers have also been exploring the synthesis of various quinoline-based derivatives, such as hydrazones and aminomethyl quinones, which have shown biological potential. acs.orgresearchgate.netsemanticscholar.orgresearchgate.net The synthesis of N'-(7-chloroquinolin-4-yl) carbohydrazide (B1668358) derivatives, for example, has been accomplished through multi-step reactions involving 4,7-dichloroquinoline (B193633). semanticscholar.orgresearchgate.net Adapting such synthetic strategies to utilize this compound as a starting material could yield novel compound libraries for screening.

Integration with Flow Chemistry and Automated Synthesis Technologies

The shift from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). nih.govthieme-connect.de Flow chemistry offers numerous advantages, including enhanced safety, better process control, improved scalability, and the ability to perform reactions under conditions not easily accessible in batch mode. nih.govorganic-chemistry.org

The integration of flow chemistry for the synthesis of this compound and its derivatives is a promising future direction. durham.ac.ukresearchgate.net Continuous flow reactors can enable hazardous or unstable intermediates to be generated and consumed in situ, minimizing risk. nih.gov Furthermore, flow systems can be coupled with in-line purification and analysis, creating a fully automated, end-to-end manufacturing process. thieme-connect.de

Automated synthesis platforms, which combine robotics with machine learning algorithms, are also set to play a crucial role. beilstein-journals.orgethz.ch These systems can rapidly screen a wide range of reaction conditions to identify optimal synthetic routes or perform high-throughput synthesis of derivative libraries based on the this compound scaffold for biological screening. ethz.chnih.gov

Table 2: Advantages of Flow Chemistry in Chemical Synthesis

| Feature | Description | Benefit for this compound Synthesis |

|---|---|---|

| Enhanced Heat Transfer | High surface-area-to-volume ratio allows for rapid heating and cooling. | Improved control over exothermic reactions, minimizing side products. |

| Improved Safety | Small reaction volumes minimize the risk associated with hazardous reagents or unstable intermediates. | Safer handling of reactive organometallics or energetic intermediates. |

| Scalability | Production is scaled by running the reactor for longer periods ("scaling out") rather than increasing vessel size. | More straightforward and predictable scale-up from lab to production. |

| Process Control | Precise control over parameters like temperature, pressure, and residence time. | Higher reproducibility and yield. |

This interactive table outlines the key benefits of adopting flow chemistry for the synthesis of complex molecules like this compound.

Advanced Computational Modeling for Precise Structure-Property Relationship Predictions

Computational chemistry is an increasingly powerful tool in modern drug discovery and materials science. For this compound, advanced computational modeling will be instrumental in predicting the properties of its derivatives and guiding synthetic efforts.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of the molecule, predict its reactivity, and rationalize the regioselectivity of certain reactions. For instance, DFT has been used to calculate the pKa values of quinoline protons to predict the site of metalation. durham.ac.uk Similar studies on this compound could guide its selective functionalization.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will be developed for libraries of its derivatives. By correlating computed molecular descriptors with experimentally determined biological activity or physical properties, these models can predict the most promising candidates for synthesis. Recent studies on quinolone-based hydrazones have utilized computational tools like the Schrödinger software suite to perform molecular docking and analyze structure-activity relationships, guiding the design of more potent enzyme inhibitors. acs.org This approach allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

Discovery of Unexpected Reactivities and Transformational Pathways

While the primary functional groups of this compound suggest a predictable range of chemical transformations, a key area of future research will be the exploration of its less obvious, or "unexpected," reactivity. Serendipity often plays a role in chemical discovery, and systematic investigation under a broad range of conditions can unveil novel reaction pathways.

This could involve exploring its chemistry under high pressure or temperature, in the presence of novel catalytic systems, or using unconventional energy sources like photochemistry or electrochemistry. For example, the organomagnesium intermediates formed from 7-chloroquinolines have been shown to react with a variety of electrophiles to produce alcohols and chalcones. durham.ac.uk Investigating the reactivity of such intermediates derived from this compound could lead to unexpected cyclization or rearrangement products. Similarly, the synthesis of dimeric structures from related quinone compounds suggests that under certain conditions, this compound might undergo unexpected dimerization or polymerization reactions. researchgate.net The discovery of such novel transformations would not only expand the fundamental understanding of quinoline chemistry but also provide access to entirely new molecular architectures.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing (7-Chloroquinolin-6-yl)methanol?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm the structure and substituent positions. Mass spectrometry (MS) should be employed for molecular weight verification. High-performance liquid chromatography (HPLC) with UV detection is advised for purity assessment (≥95%) . For detailed experimental protocols, consult medicinal chemistry guidelines that emphasize reproducibility, including solvent systems and calibration standards .

Q. What synthetic routes are reported for this compound?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, quinazoline derivatives can be prepared by reacting chlorinated precursors with methanol-containing reagents under controlled pH and temperature. A stepwise approach involves:

Chlorination of the quinoline backbone.

Methanol functionalization via nucleophilic substitution.

Reaction progress should be monitored using thin-layer chromatography (TLC) .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess degradation pathways. Use HPLC to quantify decomposition products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Apply design of experiments (DoE) to evaluate critical parameters:

Q. How should conflicting data on the compound’s solubility be resolved?

- Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) require cross-validation:

Reproduce experiments under standardized conditions (e.g., USP guidelines).

Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility.